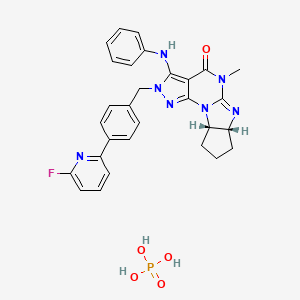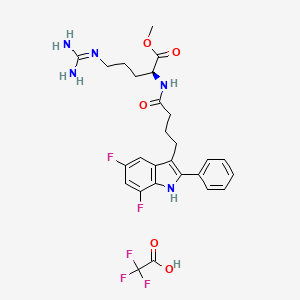
L-803,087 Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-803,087 Trifluoroacetate is a potent and selective somatostatin sst4 receptor agonist . It has been used in research for its ability to facilitate AMPA-mediated hippocampal synaptic responses in vitro and increase kainate-induced seizures in mice in vivo .
Molecular Structure Analysis
The molecular formula of L-803,087 Trifluoroacetate is C27H30F5N5O5 . The exact mass is 599.22 and the molecular weight is 599.559 . The IUPAC name is N2-[4-(5,7-Difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]-L-arginine methyl ester trifluoroacetate .Physical And Chemical Properties Analysis
L-803,087 Trifluoroacetate is a white solid . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Use in Liquid Chromatography-Mass Spectrometry (LC-MS)
Trifluoroacetic acid (TFA), a related compound to L-803,087 Trifluoroacetate, is widely used as a mobile phase additive in LC-MS for analyzing therapeutic proteins and peptides. It enhances reversed-phase chromatographic performance but can suppress mass spectrometric signals. Studies have suggested alternative mobile phase additives and methods to alleviate this signal suppression (Bobály et al., 2015), (Nshanian et al., 2017), (Shou & Naidong, 2005).
Application in Trifluoromethylation Reactions
Trifluoroacetic acid and its derivatives are used in organic synthesis for trifluoromethylation, a method to append the CF3 functionality to compounds. This application is crucial in developing pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group (Beatty et al., 2015).
Environmental Impact Studies
The breakdown products of compounds like L-803,087 Trifluoroacetate, such as trifluoroacetate (TFA), are studied for their environmental impact. This includes investigating their accumulation in ecosystems, such as vernal pool ecosystems, and their effects on plant and microbial communities (Benesch et al., 2002).
Use in Synthesis of Other Compounds
Trifluoroacetic acid derivatives are employed in the synthesis of various organic and inorganic compounds, including lanthanide complexes and amino acids, due to their ability to facilitate certain chemical transformations (Pedrosa et al., 2002), (Tudor et al., 1993).
Applications in Nanotechnology
Research on the synthesis of nanomaterials, such as lanthanide-doped upconverting nanoparticles, often involves the use of metal trifluoroacetates. These materials have potential applications in bioimaging, drug delivery, and optoelectronics (Bogdan et al., 2011).
Study of Amphiphilic Self-Assemblies
Trifluoroacetate derivatives are explored for their ability to induce phase transitions in amphiphilic systems, which has implications in the fields of material science and pharmaceuticals (Dong et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYZHRNVKQVGQ-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F5N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
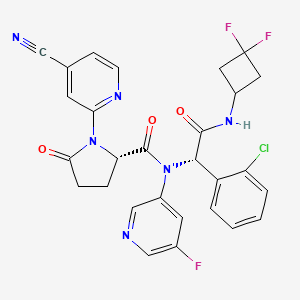
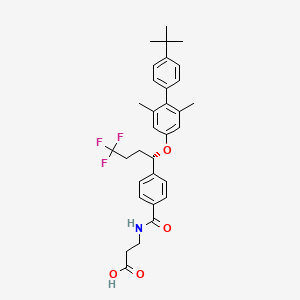
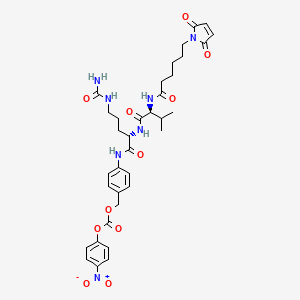
![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)
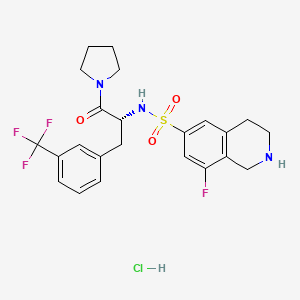
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
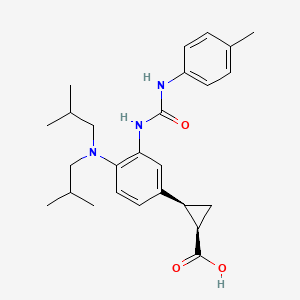
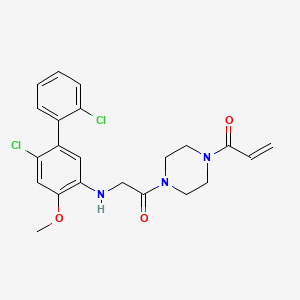
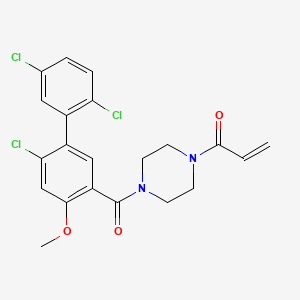
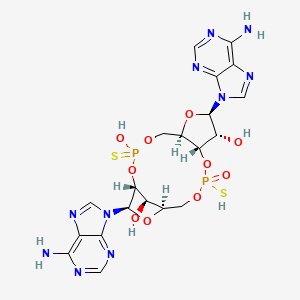
![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)
